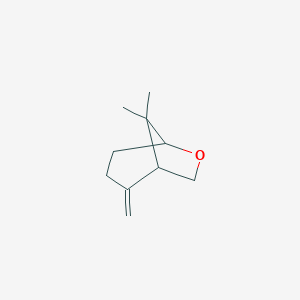
Karahana ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Karahana ether is a useful research compound. Its molecular formula is C10H16O and its molecular weight is 152.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Karahana Ether
This compound can be synthesized through various methods, with notable approaches including:
- Radical Cyclization : A novel synthesis method employs a radical-mediated 6-exo-dig intramolecular cyclization, which has proven effective in producing this compound with high yields .
- Stereoselective Diels-Alder Reaction : This method utilizes enantiopure 2-sulfinyl dienes to achieve a stereoselective synthesis of this compound, highlighting the compound's versatility in organic synthesis .
Summary of Synthesis Methods
Biological Activities
This compound exhibits various biological activities that are significant for research in pharmacology and biochemistry. Key findings include:
- Antimicrobial Properties : Studies have indicated that this compound possesses antimicrobial activity against several pathogens, making it a candidate for developing new antimicrobial agents.
- Antioxidant Activity : The compound has shown potential as an antioxidant, which could have implications in preventing oxidative stress-related diseases.
- Cytotoxic Effects : Research suggests that this compound may exhibit cytotoxic effects on certain cancer cell lines, indicating its potential role in cancer therapy.
Industrial Applications
Beyond its biological significance, this compound also has potential industrial applications:
- Flavoring Agent : Due to its pleasant aroma, this compound is explored as a natural flavoring agent in food industries.
- Fragrance Industry : Its unique scent profile makes it suitable for use in perfumes and cosmetics.
Summary of Industrial Applications
| Application Type | Description |
|---|---|
| Flavoring Agent | Explored as a natural flavoring agent in food products |
| Fragrance Industry | Used in perfumes and cosmetic products due to its scent profile |
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Case Study 2: Cytotoxicity
Research on the cytotoxic effects of this compound on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. This finding supports further exploration into its use as an anticancer agent .
特性
CAS番号 |
19901-96-3 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
8,8-dimethyl-2-methylidene-6-oxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H16O/c1-7-4-5-9-10(2,3)8(7)6-11-9/h8-9H,1,4-6H2,2-3H3 |
InChIキー |
FCTMDYJWWVBWKQ-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC(=C)C1CO2)C |
正規SMILES |
CC1(C2CCC(=C)C1CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















